molecular formula C7H4F3NO B3254454 3,4,5-Trifluorobenzaldehyde oxime CAS No. 238743-36-7

3,4,5-Trifluorobenzaldehyde oxime

Cat. No. B3254454
CAS RN: 238743-36-7
M. Wt: 175.11 g/mol
InChI Key: BQJVFOZBRXVAIV-QDEBKDIKSA-N
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Description

3,4,5-Trifluorobenzaldehyde is a clear, colorless to slightly yellow liquid . It has a linear formula of F3C6H2CHO . It is used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde .


Synthesis Analysis

The preparation method of 3,4,5-Trifluorobenzaldehyde usually involves the fluorination reaction of aromatic carbonyl compounds. The corresponding aromatic carboxylic aldehyde may be reacted with a fluorinating reagent, for example using sodium trifluoride (NaF) and hydrofluoric acid (HF) .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trifluorobenzaldehyde is C7H3F3O . It has an average mass of 160.093 Da and a monoisotopic mass of 160.013596 Da .


Chemical Reactions Analysis

3,4,5-Trifluorobenzaldehyde may be used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde .


Physical And Chemical Properties Analysis

3,4,5-Trifluorobenzaldehyde has a refractive index of n20/D 1.482 (lit.) . It has a boiling point of 174 °C (lit.) and a density of 1.42 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-amino-5-nitrobenzaldehyde oxime, synthesized from 3-amino-5-nitrobenzaldehyde phenylhydrazone, is used as a starting compound for the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).

Polymer Functionalization

  • Oxime, azide, and nitrone-bearing copolymers have been synthesized through copolymerization of 4-vinylbenzaldehyde for metal-free post-functionalization, demonstrating the versatility of oxime derivatives in polymer chemistry (Ledin, Kolishetti, & Boons, 2013).

Crystallography and Molecular Structure Analysis

  • Studies on the crystal structures of methoxybenzaldehyde oxime derivatives reveal diverse hydrogen-bonding patterns and different conformations, highlighting the significance of oxime derivatives in crystallography (Gomes et al., 2018).

Radiopharmaceutical Applications

  • Novel [18F]fluorinated aldehyde-containing prosthetic groups, synthesized for radiolabeling peptides, demonstrate the application of oxime chemistry in the development of new radiotracers for positron emission tomography (PET) (Glaser et al., 2008).

Quantum Chemical Calculations

  • Quantum chemical calculations on nitrobenzaldehyde oximes provide insights into their molecular geometry, vibrational frequencies, and electronic properties, underlining their importance in theoretical chemistry studies (Gökce & Bahçelī, 2011).

Chromogenic/Fluorogenic Applications

  • Oximes formed from reactions with aldehydes can undergo base-catalyzed fragmentation, used in spectrophotometric assays for formaldehyde detection, demonstrating their utility in analytical chemistry (Salahuddin, Renaudet, & Reymond, 2004).

Reaction Kinetics and Mechanism Studies

  • The kinetics and mechanism of oxime formation from specific aldehydes have been investigated, providing valuable information for understanding reaction pathways in organic chemistry (Malpica, Calzadilla, & Córdova, 1999).

Peptide Synthesis

  • Esters of N-protected amino acids with o-hydroxybenzaldehyde oxime derivatives have been used in peptide synthesis, showcasing their role in the synthesis of biologically important compounds (Hayashi & Shimizu, 1983).

Safety and Hazards

3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 . It is combustible and acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(NE)-N-[(3,4,5-trifluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-3,12H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJVFOZBRXVAIV-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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